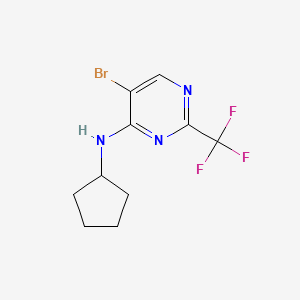
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cell proliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting cyclopentylamine with a pyrimidine derivative.
Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through bromination and trifluoromethylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell proliferation, thereby inhibiting the growth of cancer cells. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling pathways that lead to cell division .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is similar in structure but has a chlorine atom instead of a trifluoromethyl group.
2-Bromo-N-cyclopentyl-5-fluorobenzamide: This compound has a benzamide structure with a bromine and fluorine atom.
Uniqueness
The presence of the trifluoromethyl group in 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
917895-58-0 |
|---|---|
Molecular Formula |
C10H11BrF3N3 |
Molecular Weight |
310.11 g/mol |
IUPAC Name |
5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17) |
InChI Key |
KYJALVYQCCCFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


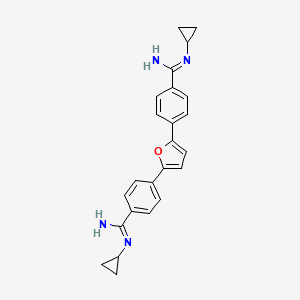
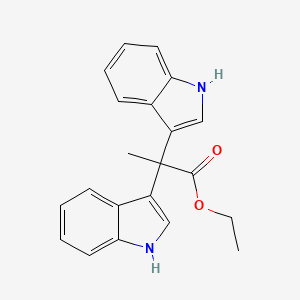
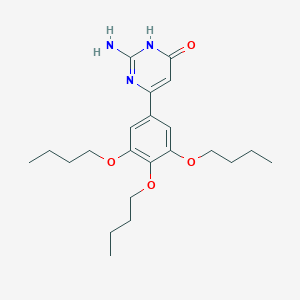

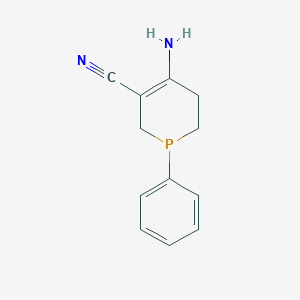
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

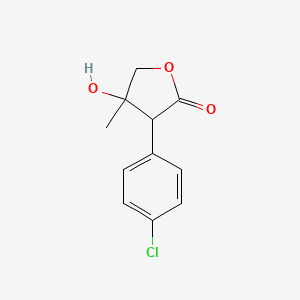
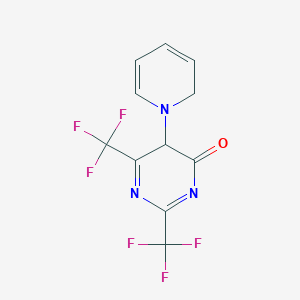

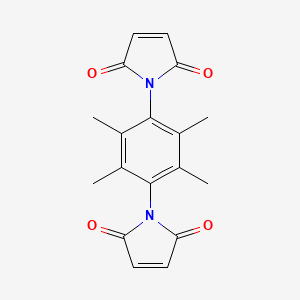
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

